Hexanamide

Catalog No.
S576145
CAS No.
628-02-4
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanamide

CAS Number

628-02-4

Product Name

Hexanamide

IUPAC Name

hexanamide

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)

InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N

Solubility

0.1 to 1 mg/mL at 59° F (NTP, 1992)
Soluble in alcohol, ether, benzene, chloroform
SLIGHTLY SOL IN WATER

Synonyms

caproamide, hexanamide

Canonical SMILES

CCCCCC(=O)N

Bioremediation in Oil Sands Tailings

    Scientific Field: Environmental Science

    Application Summary: Hexanoamide is used in the bioremediation of hexanoic acid and phenanthrene in oil sands tailings by a microbial consortium called BioTiger™.

    Methods of Application: The BioTiger™ strains generate biosurfactants which are tested using various assays.

    Results or Outcomes: The BioTiger™ consortium demonstrated the stability of hexanoic acid degradation over several generations.

Polyamide Modification

Chemical Synthesis

    Scientific Field: Chemistry

    Application Summary: Hexanoamide is used in chemical synthesis. It is an amide, and amides react with azo and diazo compounds to generate toxic gases.

    Methods of Application: The specific methods of application can vary widely depending on the particular synthesis process.

Hexanamide, also known as n-hexanamide, is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). Hexanamide appears as colorless crystals and is slightly soluble in water, with a melting point of approximately 214°F (around 101°C) and a boiling point of 491°F (approximately 255°C) at standard atmospheric pressure .

Typical of amides. It reacts with strong acids and bases, and it can undergo hydrolysis to form hexanoic acid and ammonia. Additionally, hexanamide can react with dehydrating agents to produce nitriles. Notably, amides like hexanamide can react with azo and diazo compounds to generate potentially toxic gases .

Example Reactions:

  • Hydrolysis:
    Hexanamide+H2OHexanoic Acid+NH3\text{Hexanamide}+\text{H}_2\text{O}\rightarrow \text{Hexanoic Acid}+\text{NH}_3
  • Dehydration:
    Hexanamide+P2O5Hexanenitrile\text{Hexanamide}+\text{P}_2\text{O}_5\rightarrow \text{Hexanenitrile}

Several synthetic routes exist for producing hexanamide. One common method involves the reaction of hexanoic acid with ammonia under specific conditions. Another approach utilizes nitriles as intermediates, where n-hexanenitrile is reacted with ammonia in the presence of a catalyst such as copper .

Example Synthesis:

  • From Hexanoic Acid:
    • React hexanoic acid with ammonia at elevated temperatures.
  • From Nitrile:
    • Combine n-heptanitrile with ammonia in chlorobenzene and acetonitrile under oxygen atmosphere at 100°C.

Hexanamide has various applications across multiple fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs.
  • Agriculture: Serves as a building block for agrochemicals.
  • Industrial Chemistry: Utilized in the production of surfactants and polymers.
  • Research: Employed in laboratories for studying reaction mechanisms involving amides .

Interaction studies related to hexanamide primarily focus on its reactivity with other chemical species. For instance, its interaction with strong oxidizers can lead to the formation of flammable gases. Additionally, research has indicated that hexanamide can interact with certain catalysts to facilitate esterification reactions .

Notable Interactions:

  • Reactivity with azo compounds leading to toxic gas formation.
  • Catalytic reactions involving scandium triflate for ester synthesis from primary amides .

Hexanamide shares structural characteristics with several other amides, which allows for comparative analysis based on their properties and applications.

CompoundMolecular FormulaUnique Features
Hexanoic AcidC₆H₁₂O₂Carboxylic acid form; higher solubility in water
OctanamideC₈H₁₈N₂OLonger carbon chain; different physical properties
ButyramideC₄H₉NOShorter chain; different reactivity patterns
CaprolactamC₆H₁₁NOLactam form; used in nylon production

Uniqueness of Hexanamide

Hexanamide is unique due to its balance between hydrophobicity and solubility, making it versatile for various

Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992)

Color/Form

CRYSTALS FROM ACETONE

XLogP3

1.3

Boiling Point

491 °F at 760 mm Hg (NTP, 1992)
255.0 °C
255 °C @ 760 mm Hg

Density

0.999 at 68 °F (NTP, 1992)
0.999 @ 20 °C/4 °C

Melting Point

214 °F (NTP, 1992)
101.0 °C
101 °C

UNII

R0YX4OJ6TW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

628-02-4
25038-54-4

Wikipedia

Hexanamide

General Manufacturing Information

Hexanamide: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types